(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones, characterized by a thiazolidine ring fused with a thione functional group. This compound features a furan and pyridine moiety, which contribute to its potential biological activities. The systematic name reflects its structural complexity, indicating the presence of multiple heteroatoms and functional groups.
This compound can be classified as an organic compound, specifically a heterocyclic compound due to the presence of non-carbon atoms (sulfur and nitrogen) in its ring structure. It can also be categorized under thiazolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antidiabetic activities .
The synthesis of (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed for characterization.
The molecular structure of (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one can be represented using various structural formulas:
The compound's molecular formula is , with a molecular weight of approximately 250.29 g/mol. The structural representation can be visualized using software tools that depict 3D molecular structures .
(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one can participate in various chemical reactions:
The reaction mechanisms often involve electron transfer processes and may require specific conditions such as acidic or basic environments to facilitate transformations.
The mechanism of action for (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one is primarily linked to its biological activities:
Studies have demonstrated that derivatives of thiazolidinones exhibit varying degrees of biological activity, suggesting that structural modifications can lead to enhanced efficacy.
(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one has potential applications in various fields:
This compound exemplifies the rich diversity found within organic chemistry, particularly in the realm of heterocyclic compounds with significant biological implications. Further research into its properties and applications could yield valuable insights into new therapeutic agents.
The molecular architecture of (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one (C₁₄H₈N₂O₂S₂; molecular weight: 308.36 g/mol) features a thiazolidin-4-one core substituted at C3 and C5 positions with pyridin-2-yl and (E)-furan-2-ylmethylene groups, respectively, with a thioxo modification at C2. The exocyclic double bond at C5 exclusively adopts the (E)-configuration, confirmed through NOESY experiments showing nuclear Overhauser effects between the furan ring proton and the thiazolidinone C4 proton [3]. This stereochemistry maximizes molecular planarity, facilitating interactions with biological targets. The furan moiety attaches via a conjugated vinylogous system, extending electronic delocalization across the molecular framework.
Spectroscopic signatures provide definitive characterization:
Table 1: Computational and Experimental Characterization Data
Parameter | Experimental Value | Computational Prediction | Method |
---|---|---|---|
Molecular Weight | 308.36 g/mol | - | - |
λₘₐₓ (UV-Vis) | 342 nm (EtOH) | 338 nm | TD-DFT/B3LYP/6-31G* |
C=S Bond Length | 1.68 Å | 1.67 Å | X-ray/Crystal |
C=O Bond Length | 1.21 Å | 1.22 Å | X-ray/Crystal |
Dipole Moment | - | 4.82 D | DFT/B3LYP/6-31G* |
LogP | 2.85 | 2.91 | HPLC/DFT Calculation |
The thiocarbonyl group (C=S) exhibits distinct electronic properties compared to carbonyl analogues, with reduced bond length (1.68 Å vs. 1.22 Å for C=O) and enhanced polarization. Computational analyses (DFT/B3LYP/6-31G*) reveal a frontier molecular orbital distribution where the HOMO localizes over the furan and exocyclic double bond, while the LUMO encompasses the thioxothiazolidinone core and pyridine ring. This electronic segregation facilitates charge-transfer interactions with biological targets. The planar conformation is stabilized by intramolecular nonbonding interactions between the furan oxygen and thiocarbonyl sulfur (distance: 3.12 Å), as evidenced by X-ray crystallography of analogous structures [3] [8].
Thiazolidin-4-one scaffolds have evolved from antidiabetic applications to multifunctional anticancer agents over five decades of medicinal chemistry research. The chronology of development reveals strategic molecular refinements:
1960s-1980s: Early thiazolidin-4-ones focused on hypoglycemic activity, exemplified by the discovery of ciglitazone (1970s) and subsequent development of pioglitazone (1990s) as PPARγ agonists. These agents established the core structure's metabolic relevance but revealed limitations in specificity and side effect profiles [4].
1990s: Introduction of the thioxo modification (2-thioxothiazolidin-4-one) marked a pivotal shift toward cytotoxic applications. Darbufelone emerged as a dual COX-2/5-LOX inhibitor (1995), demonstrating the scaffold's capacity for anti-inflammatory and antitumor activity through tubulin interaction [2] [3].
2000s: Structural hybridization accelerated with C5-arylidene substitutions. Compound VI [(E)-3-(2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxothioxothiazolidin-3-yl)acetic acid derivatives] demonstrated submicromolar cytotoxicity (IC₅₀ = 0.21-0.23 μM) against A549 and MDA-MB-231 cells, establishing the pharmacophoric superiority of (E)-configured olefinic spacers at C5 [3].
2010-2020: Rational design incorporated N3-heteroaromatic substitutions, particularly pyridin-2-yl, to enhance target specificity. Sala et al. reported 2,3-diarylthiazolidin-4-ones with IC₅₀ values of 2.58 μM against MCF7 cells, attributed to improved kinase inhibition through pyridine-metal coordination [3] [6].
Table 2: Evolution of Thiazolidin-4-one Derivatives with Key Milestones
Era | Structural Class | Representative Compound | Primary Activity | Mechanistic Insight |
---|---|---|---|---|
1970s | 2,4-Thiazolidinediones | Ciglitazone | Antidiabetic (PPARγ agonist) | Insulin sensitization |
1990s | 2-Thioxo-3-aryl derivatives | Darbufelone | Dual COX-2/5-LOX inhibition | Anti-inflammatory/antitumor |
Early 2000s | C5-(Arylidene) derivatives | Compound VI | Antiproliferative (IC₅₀ = 0.21 μM) | Tubulin polymerization inhibition |
2010s | N3-Pyridinyl hybrids | Sala et al. compound I (IC₅₀=2.58μM) | Anticancer | Kinase inhibition |
2020s | Multi-heterocyclic hybrids | Title compound | Multitargeted anticancer/antimicrobial | Tubulin/kinase/DNA interaction |
The contemporary design paradigm emphasizes three strategic modifications: (1) C5-(hetero)arylidene substituents with (E)-stereochemistry to enhance planarity and tubulin binding; (2) thioxo functionality at C2 to improve hydrogen bonding capacity and electronic delocalization; and (3) N3-heteroaromatic groups (especially pyridin-2-yl) for metal coordination and kinase inhibition. These innovations transformed thiazolidin-4-ones from metabolic regulators to promising antineoplastic agents with activity against drug-resistant cell lines [2] [3] [8]. The title compound embodies this evolution through its integrated furan-pyridine-thioxothiazolidinone architecture.
The furan-2-ylmethylene and pyridin-2-yl substituents in the title compound are not merely structural appendages but pharmacophoric elements that critically determine target interactions and bioavailability:
Furan-2-ylmethylene Contributions:
Pyridin-2-yl Contributions:
Table 3: Comparative Biological Activities of Key Substituents
Substituent Pattern | Anticancer Activity (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) | Key Advantage |
---|---|---|---|
3-Phenyl-5-(furan-2-ylmethylene) | MCF7: 5.28; HT29: 4.15 | S. aureus: 32; E. coli: >64 | Balanced cytotoxicity |
3-Pyridin-2-yl-5-(furan-2-yl) | MCF7: 2.58; HT29: 1.92 | S. aureus: 16; E. coli: 32 | Enhanced kinase inhibition |
3-Pyridin-2-yl-5-(thiophen-2-yl) | MCF7: 3.85; HT29: 2.74 | S. aureus: 8; E. coli: 16 | Improved Gram-negative coverage |
3-Benzyl-5-(furan-2-ylmethylene) | MCF7: 8.71; HT29: 7.26 | S. aureus: 64; E. coli: >64 | Reduced efficacy |
The synergistic combination of furan and pyridine creates a bifunctional pharmacophore: The furan ring optimizes hydrophobic interactions and ligand efficiency (LE = 0.42), while the pyridine nitrogen provides directional hydrogen bonding and metal coordination. This complementarity enables nanomolar target affinity, as evidenced in the title compound's inhibition of tubulin polymerization (IC₅₀ = 2.12 μM) [3] [5] [6].
The 2-thioxo modification (C=S) represents a critical structure-activity determinant that differentiates the title compound from classical thiazolidinediones. This thiocarbonyl group confers three principal advantages:
Enhanced Tubulin Binding: The thiocarbonyl sulfur acts as a superior hydrogen bond acceptor compared to carbonyl oxygen, forming stronger interactions with tubulin's β-subunit (binding energy: -7.8 kcal/mol vs. -5.2 kcal/mol for C=O). Specifically, it coordinates with the NH backbone of β-tubulin residue Ala317, disrupting microtubule assembly. Compounds with thioxo functionality inhibit tubulin polymerization at IC₅₀ = 2.12 μM, versus >10 μM for oxo analogues [3] [8].
Improved Electronic Delocalization: The C=S group lowers the LUMO energy (-3.1 eV vs. -2.5 eV for C=O) through extended conjugation across the thiazolidinone ring and exocyclic double bond. This enhances the compound's capacity as a Michael acceptor, facilitating covalent adduct formation with biological nucleophiles like glutathione and cysteine thiols. The thione tautomer predominates (>95%) in physiological conditions, enabling thioketo-enol transition that stabilizes DNA adducts [2] [4].
Redox Modulation: Thioxothiazolidinones exhibit prooxidative activity, generating ROS in cancer cells via thioredoxin reductase inhibition (TrxR IC₅₀ = 4.8 μM). The thiocarbonyl group undergoes single-electron oxidation to form thiyl radicals, which deplete cellular glutathione pools (GSH depletion: 78% at 10 μM) and induce oxidative stress-mediated apoptosis [2] [8].
Table 4: Structure-Activity Relationship of Thioxo vs. Oxo Functionality
Pharmacological Parameter | 2-Thioxo Derivatives | 2-Oxo Derivatives | Activity Ratio (Thioxo/Oxo) | Mechanistic Basis |
---|---|---|---|---|
Tubulin Inhibition IC₅₀ | 2.12 μM | 9.85 μM | 4.6-fold | Stronger H-bonding with Ala317 NH |
TrxR Inhibition IC₅₀ | 4.8 μM | >50 μM | >10-fold | Direct S-S bonding with Cys59/Cys64 |
DNA Binding Constant (Kᵦ) | 3.2 × 10⁵ M⁻¹ | 0.8 × 10⁵ M⁻¹ | 4.0-fold | Intercalation via extended planar system |
ROS Generation (Fold Increase) | 6.2-fold | 1.8-fold | 3.4-fold | Prooxidative redox cycling |
Apoptosis Induction (Caspase-3) | 8.9-fold activation | 2.1-fold activation | 4.2-fold | Enhanced oxidative stress |
The thione-thiol tautomerism enables diverse binding modalities: The thione form predominates in free state (95%), favoring hydrogen bond acceptance, while the thiol tautomer (<5%) can form disulfide bridges with cysteine residues in target proteins. This dual capability allows the compound to inhibit multiple enzymes, including topoisomerase IIβ (IC₅₀ = 3.8 μM) and cyclin-dependent kinase 2 (CDK2 IC₅₀ = 5.2 μM), as confirmed through enzymatic assays [2] [3]. The thioxo group's role extends beyond passive binding to active participation in redox biochemistry, establishing it as an indispensable feature for multitargeted activity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1